2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group might be introduced using a Friedel-Crafts alkylation, the amino group might be added using a nucleophilic substitution reaction, and the cyano group might be added using a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl, amino, and cyano groups would each contribute to the overall structure. The presence of these groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group is a common nucleophile, meaning it could donate a pair of electrons to form a new bond. The cyano group is polar, meaning it could participate in reactions involving the carbon-nitrogen triple bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its molecular structure .Future Directions
Properties
IUPAC Name |
2-[3-chloro-2-(2-methoxyethoxy)anilino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-12(2)17(3,11-19)21-15(22)10-20-14-7-5-6-13(18)16(14)24-9-8-23-4/h5-7,12,20H,8-10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGRRJGFMWRECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C(=CC=C1)Cl)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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